molecular formula C7H10N2O2S B031689 Ethyl 2-(2-aminothiazol-5-yl)acetate CAS No. 62557-32-8

Ethyl 2-(2-aminothiazol-5-yl)acetate

Cat. No. B031689
CAS RN: 62557-32-8
M. Wt: 186.23 g/mol
InChI Key: JAZQWKNSZPGYPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-(2-aminothiazol-5-yl)acetate and its derivatives involves multiple steps including oxidation, bromination, cyclic condensation, and nitrosation. These processes have been optimized to improve yields and reduce production costs. For instance, one method prepares ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate through oxidation, bromination, and cyclic condensation with yields up to 54% (Wang Li, 2007). Another approach involves the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate under sodium conditions, achieving a yield of 89.6% (Wang Yu-huan, 2008).

Molecular Structure Analysis

The molecular structure of ethyl 2-(2-aminothiazol-5-yl)acetate has been characterized through various techniques such as FT-IR, 1H NMR, LC-MS, and single crystal X-ray diffraction. These studies confirm the structure and provide insights into bond lengths, angles, and the overall geometry of the molecule. For example, a study describes the structural characterization and DNA binding interactions of this compound, confirmed by spectral data and single crystal X-ray diffraction (Z. Iqbal et al., 2019).

Chemical Reactions and Properties

Ethyl 2-(2-aminothiazol-5-yl)acetate participates in various chemical reactions to produce novel derivatives with potential biological activities. These reactions include condensation, nitrosation, and cyclization to synthesize compounds with glucosidase inhibition activities and antibacterial properties. For instance, a series of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates exhibited significant α-glucosidase inhibition, suggesting potential therapeutic applications (Ayesha Babar et al., 2017).

Physical Properties Analysis

The physical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, such as melting point, boiling point, and solubility, are crucial for its application in synthesis and drug formulation. While specific details on these properties are less frequently reported, they can be inferred from synthesis conditions and solvents used in reactions, suggesting moderate stability and good solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of ethyl 2-(2-aminothiazol-5-yl)acetate, including reactivity, stability, and interactions with other compounds, have been explored through synthesis and molecular docking studies. These investigations reveal the compound's potential to interact with biological targets, demonstrating mixed binding modes with DNA and significant inhibitory activities against enzymes and bacteria. Such properties underline its utility in developing new pharmaceutical agents (Z. Iqbal et al., 2019).

Scientific Research Applications

  • Synthesis of Thiazoloquinazoline Derivatives : This compound is used as an intermediate in the synthesis of thiazoloquinazoline derivatives, which are potent selective inhibitors of aurora A and B kinases . Aurora kinases are enzymes that play a crucial role in cell division, and inhibitors of these kinases are being researched for potential use in cancer therapy .

  • Ulmann Coupling : 2-Aminothiazole compounds, which include “Ethyl 2-(2-aminothiazol-5-yl)acetate”, are used in Ulmann coupling with 2-chlorobenzoic acids mediated by ultrasonic irradiation . Ulmann coupling is a method used in organic chemistry to synthesize biaryl compounds .

  • Synthesis of Silica Gel : 2-Aminothiazole compounds are used in the synthesis of 2-aminothiazole-modified silica gel . Silica gel is a desiccant, a substance that induces or sustains a state of dryness (desiccation) in its vicinity .

  • Synthesis of Aurora Kinase Inhibitors : This compound is used as an intermediate in the synthesis of thiazoloquinazoline derivatives, which are potent selective inhibitors of aurora A and B kinases . Aurora kinases are enzymes that play a crucial role in cell division, and inhibitors of these kinases are being researched for potential use in cancer therapy .

Safety And Hazards

Ethyl 2-(2-aminothiazol-5-yl)acetate is labeled with the GHS07 pictogram, indicating that it is harmful if swallowed . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Ethyl 2-(2-aminothiazol-5-yl)acetate is used as an intermediate to synthesize thiazoloquinazoline derivatives, which are potent selective aurora A and B kinase inhibitors . This suggests potential future directions in the development of new anticancer drugs.

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-6(10)3-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZQWKNSZPGYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352068
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-(2-aminothiazol-5-yl)acetate

CAS RN

62557-32-8
Record name Ethyl 2-(2-aminothiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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